4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
The compound “4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical substance with the CAS Number: 379729-48-3 . It has a molecular weight of 349.82 and its IUPAC name is (4Z)-4-(2-chlorobenzylidene)-1,2,3,4-tetrahydro-9-acridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H16ClNO2/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(21(24)25)15-8-2-4-11-18(15)23-20(14)16/h1-4,6,8,10-12H,5,7,9H2,(H,24,25)/b14-12- . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Scientific Research Applications
Corrosion Inhibition
A study by Zhang et al. (2019) explored the synergistic inhibition effect of 1,2,3,4-tetrahydroacridines, including derivatives similar to 4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid, on mild steel corrosion in acid media. The mixtures of these compounds with Tween-80 exhibited strong corrosion inhibition, attributed to the formation of a double-layer structure film on the steel surface (Zhang et al., 2019).
Molecular Structure and Docking Studies
K. Vanasundari et al. (2018) conducted spectroscopic and structural investigations on compounds structurally related to this compound. The study included vibrational band assignments, molecular orbital analyses, and docking studies to explore biological activities, indicating the potential pharmacological importance of these compounds (Vanasundari et al., 2018).
Anticancer Drug Synthesis
S. Gamage et al. (1997) reported a synthesis method for substituted acridine-4-carboxylic acids, which includes derivatives akin to this compound. This method offers a new route to produce anticancer drugs like DACA, highlighting the medicinal chemistry relevance of such compounds (Gamage et al., 1997).
Antiviral Activity
The study by Demchenko et al. (2019) synthesized and evaluated the antiviral activity of derivatives of 1-(4-chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid, which shares structural features with this compound. This study indicates the potential antiviral applications of such compounds (Demchenko et al., 2019).
Microwave-Assisted Synthesis
Hesse et al. (2007) demonstrated the microwave-assisted synthesis of derivatives related to this compound. This method provides an efficient way to synthesize such compounds, potentially streamlining research and development processes (Hesse et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(21(24)25)15-8-2-4-11-18(15)23-20(14)16/h1-4,6,8,10-12H,5,7,9H2,(H,24,25)/b14-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSGVLPMCPZSSJ-OWBHPGMISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=CC=C2Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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